molecular formula C15H11N3O B155523 4,6-Diphenyl-1,3,5-triazin-2-ol CAS No. 1917-44-8

4,6-Diphenyl-1,3,5-triazin-2-ol

Cat. No. B155523
CAS RN: 1917-44-8
M. Wt: 249.27 g/mol
InChI Key: KODLDJGSBFMSDG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3,5-triazin-2-ol is a derivative of the 1,3,5-triazine family, which is known for its diverse chemical properties and potential applications in various fields. The triazine derivatives are of significant interest due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of triazine derivatives can involve various methods, including oxidative cyclization and reactions with different reagents. For instance, the diphenyl derivative of 4H-1,2,4,5-thiatriazine was prepared by oxidative cyclization . Similarly, novel bis(5,6-diphenyl-1,2,4-triazines) were synthesized via alkylation of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione with appropriate bis(halo) compounds in ethanolic KOH .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by X-ray diffraction and supported by computational methods such as ab initio and DFT calculations. For example, the molecular structure of a thiatriazine derivative was obtained by X-ray diffraction and compared favorably with predictions from ab initio calculations . The dihedral angles between the benzene rings in diphenyl-1,3-triazines indicate that the molecules are almost entirely planar .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidative ring-opening. Nucleophilic substitution of hydrogen in 3,6-diphenyl-1,2,4-triazine 4-oxide with indoles and CH-acids has been reported, leading to various substitution products . Oxidative ring-opening of 5,6-diphenyl-as-triazine-3(2H)-ones with organic peracids has also been studied, resulting in products like 1,4-dibenzoyl semicarbazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are often characterized by spectroscopic techniques, including IR, Raman, and NMR spectroscopy. The absorption and emission spectra of bis(5,6-diphenyl-1,2,4-triazines) were monitored experimentally and supported by computational studies using TDDFT, showing good agreement between theoretical and experimental results . The explosive nature of some triazine derivatives, such as 2,4,6-triazido-1,3,5-triazine, is also noteworthy and requires careful handling .

Scientific Research Applications

1. Use as UV Light Absorber and Stabilizer

  • Summary of Application : “4,6-Diphenyl-1,3,5-triazin-2-ol” is used as a UV light absorber and stabilizer. It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .
  • Methods of Application : The compound is incorporated into polymer formulations. Its low tendency to chelate allows its use in polymer formulations containing catalyst residues .
  • Results or Outcomes : The use of this compound results in materials with improved resistance to weathering .

2. Use in Synthesis of Biologically Important Molecules

  • Summary of Application : Triazine compounds, including “4,6-Diphenyl-1,3,5-triazin-2-ol”, are building blocks in the design of biologically important organic molecules. Their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
  • Methods of Application : Various synthetic routes exist for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
  • Results or Outcomes : The use of triazine compounds in the synthesis of biologically important molecules has led to the development of compounds with a wide range of biological activities .

3. Use in Photocatalysis

  • Summary of Application : Triazine and tetrazine compounds are used in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction.
  • Methods of Application : The triazine and tetrazine compounds are incorporated into photocatalytic systems .
  • Results or Outcomes : The use of these compounds in photocatalysis can lead to more efficient reactions .

4. Use in Energy-Related Functions

  • Summary of Application : Triazine and tetrazine compounds are used in energy-related functions . This could include applications in energy storage or energy conversion devices.
  • Methods of Application : The compounds are incorporated into energy devices .
  • Results or Outcomes : The use of these compounds can improve the performance of energy devices .

5. Use as Acceptor Molecule in Photosensitizers

  • Summary of Application : DPTPCz, a carbazole based bipolar host material, can be used as an acceptor molecule for the fabrication of a photosensitizer . It can also be used in applications such as phosphorescent organic light-emitting diodes (OLEDs) .
  • Methods of Application : The compound is incorporated into the photosensitizer during its fabrication .
  • Results or Outcomes : The use of this compound can improve the performance of photosensitizers and OLEDs .

6. Use in Thermally Activated Delayed Fluorescent Emitters

  • Summary of Application : “4,6-Diphenyl-1,3,5-triazin-2-ol” and related compounds are used in the development of thermally activated delayed fluorescent (TADF) emitters . These emitters have been studied for their potential as high-efficiency emitters comparable to phosphorescent emitters .
  • Methods of Application : The compound is incorporated into the design of TADF emitters .
  • Results or Outcomes : The use of these compounds in TADF emitters can lead to devices with high external quantum efficiency (EQE). In particular, the EQE of the green TADF OLEDs is already over 30% .

7. Use in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

  • Summary of Application : “4,6-Diphenyl-1,3,5-triazin-2-ol” and related compounds are used in the development of phosphorescent organic light-emitting diodes (PHOLEDs) . These materials are promising for obtaining high performance RGB-based PHOLEDs .
  • Methods of Application : The compound is incorporated into the design of PHOLEDs .
  • Results or Outcomes : The use of these compounds in PHOLEDs can lead to devices with high external quantum efficiency (EQE). For instance, the blue PHOLEDs based on one of the compounds realize a maximum EQE of 19.4%, and remain 17.2% at 1000 cd m −2 .

Future Directions

The future directions of 4,6-Diphenyl-1,3,5-triazin-2-ol research are promising. It is being explored for its potential applications in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . The better device performance based on this compound stems from its better hole transport capability, resulting in a superior charge recombination efficiency .

properties

IUPAC Name

4,6-diphenyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLDJGSBFMSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274563
Record name 4,6-Diphenyl-1,3,5-triazin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Diphenyl-1,3,5-triazin-2-ol

CAS RN

1917-44-8
Record name 4,6-Diphenyl-1,3,5-triazin-2(1H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2(1H)-one, 4,6-diphenyl-
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Record name 1917-44-8
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Record name 4,6-Diphenyl-1,3,5-triazin-2-ol
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Record name 4,6-diphenyl-1,3,5-triazin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
서홍욱 - 2016 - repository.pknu.ac.kr
In this paper, a series of Cyclohexane-1,1-diyldibenzene (spacer) derivatives 9-(4-(1-(4-(diphenylphosphoryl)phenyl)cyclohexyl)phenyl)-9 H-carbazole (AH1), 9-(4-(1-(4-(phenylsulfonyl)…
Number of citations: 0 repository.pknu.ac.kr

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